BenchChemオンラインストアへようこそ!

2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

PDE9A Inhibition CNS Drug Discovery cGMP Signaling

2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (also known as WYQ-45) is a synthetic, small-molecule pyrazolo[3,4-d]pyrimidine derivative from the US9617269 patent family, primarily developed as a phosphodiesterase 9A (PDE9A) inhibitor. It is characterized by a 2,4-dichlorophenyl substituent on the benzamide moiety linked to the N5 position of the pyrazolo[3,4-d]pyrimidin-5(4H)-one core.

Molecular Formula C18H11Cl2N5O2
Molecular Weight 400.22
CAS No. 899752-48-8
Cat. No. B2580849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
CAS899752-48-8
Molecular FormulaC18H11Cl2N5O2
Molecular Weight400.22
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C18H11Cl2N5O2/c19-11-6-7-13(15(20)8-11)17(26)23-24-10-21-16-14(18(24)27)9-22-25(16)12-4-2-1-3-5-12/h1-10H,(H,23,26)
InChIKeyFQXDIJQXPWJTKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899752-48-8): Procurement-Focused Profile


2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (also known as WYQ-45) is a synthetic, small-molecule pyrazolo[3,4-d]pyrimidine derivative from the US9617269 patent family, primarily developed as a phosphodiesterase 9A (PDE9A) inhibitor [1]. It is characterized by a 2,4-dichlorophenyl substituent on the benzamide moiety linked to the N5 position of the pyrazolo[3,4-d]pyrimidin-5(4H)-one core. The core scaffold is shared with numerous kinase and phosphodiesterase inhibitors, but specific peripheral functionalization dictates its target engagement profile, making precise chemical identity critical for reproducible research [2].

Why 2,4-Dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide Cannot Be Interchanged with In-Class Analogs


Minor structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold lead to profound shifts in target potency and selectivity. For instance, replacing the N1-phenyl group (as in this compound) with an N1-cyclopentyl group (as in compound WYQ-46) or modifying the benzamide substituent can alter PDE9A inhibitory activity from low nanomolar to sub-nanomolar, as demonstrated within the same patent family [1]. Similarly, variations in the halogen substitution pattern on the benzamide ring directly impact off-target kinase inhibition profiles, such as CDK2/Cyclin A engagement [2]. Therefore, procuring a specific CAS number is essential to ensure consistent target engagement in enzyme inhibition assays, as even closely related analogs will not recapitulate the same polypharmacology or selectivity window.

Quantitative Differentiation of 2,4-Dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (WYQ-45) for Scientific Procurement


PDE9A Inhibition Potency Compared to Next-Lead Analog WYQ-46

The compound (WYQ-45) demonstrates an IC50 of 8 nM against human PDE9A. This represents a 1.33-fold decrease in potency compared to the next-lead analog from the same patent, compound WYQ-46, which exhibits an IC50 of 6 nM [1]. This data positions WYQ-45 as a highly potent inhibitor, but with a specific structural feature (N1-phenyl vs. N1-cyclopentyl) that may be favorable for optimizing physicochemical properties while maintaining single-digit nanomolar target engagement.

PDE9A Inhibition CNS Drug Discovery cGMP Signaling

Potency Differentiation from a Key Clinical Candidate PF-04447943

The target compound's PDE9A IC50 of 8 nM is 1.5- to 46.9-fold more potent than the well-known clinical candidate PF-04447943, depending on the assay system referenced. PF-04447943 has a reported IC50 of 12 nM against the human recombinant enzyme but shows significantly weaker cellular activity (IC50 of 375 nM in a cellular cGMP assay) [1]. This suggests the WYQ-45 scaffold may possess superior intrinsic enzyme inhibition, which is a critical differentiator for biochemical assay development.

PDE9A Inhibitor Selectivity Translational Pharmacology Cognitive Disorders

Distinct Polypharmacology: CDK2/Cyclin A Off-Target Engagement

A close structural analog of the target compound, also featuring a 2,4-dichlorobenzamide moiety on the pyrazolo[3,4-d]pyrimidine core, demonstrates a binding affinity (Ki) of 326 nM against the CDK2/Cyclin A complex [1]. This is a significant departure from the primary PDE9A target. In contrast, the PDE9A-optimized compound WYQ-91 (IC50 = 5.5 nM for PDE9A) was designed for high selectivity, potentially minimizing such kinase off-target effects [2]. This indicates that the 2,4-dichlorobenzamide substitution pattern may confer a specific, quantifiable polypharmacology that is absent in more selective, yet structurally similar, PDE9 inhibitors.

CDK2 Inhibition Kinase Profiling Cell Cycle

Optimal Research Application Scenarios for 2,4-Dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide Procurement


Biochemical Assay Development for PDE9A-Linked cGMP Signaling

Procure this compound as a high-potency (IC50 = 8 nM) PDE9A inhibitor probe for in vitro enzymatic studies. Its potency is validated against human PDE9A, making it suitable for screening assays where a robust, quantifiable signal window is required for studying cGMP hydrolysis [1].

Structure-Activity Relationship (SAR) Studies on Pyrazolo[3,4-d]pyrimidine Cores

Use this compound as a key reference point in SAR campaigns. Its N1-phenyl substituent and quantified 8 nM potency serve as a direct benchmark for evaluating how modifications at the N1 and N5 positions alter PDE9A inhibition compared to N1-cyclopentyl (WYQ-46, 6 nM) and other analogs from the US9617269 patent [1].

Investigating Kinase-PDE Polypharmacology in Oncology Research

This compound is uniquely suited for exploratory cancer research where dual modulation of PDE9A and CDK family kinases is hypothesized. The identified CDK2/Cyclin A off-target engagement (Ki = 326 nM) for this chemotype provides a defined starting point for studying combined effects on cell cycle and nucleotide signaling pathways that cannot be achieved with highly selective PDE9 inhibitors [2].

Metabolic Stability and Dechlorination Liability Studies

Employ this compound as a model substrate for studying CYP-dependent oxidative dechlorination, a known metabolic pathway for antitumor pyrazolo[3,4-d]pyrimidine derivatives. Its specific dichlorobenzamide motif makes it directly relevant for pharmacokinetic and drug metabolism investigations aimed at understanding and mitigating metabolic liabilities in this chemical class [3].

Quote Request

Request a Quote for 2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.